molecular formula C9H9F5OSi B8613592 Silane, trimethyl(pentafluorophenoxy)-

Silane, trimethyl(pentafluorophenoxy)-

Cat. No. B8613592
M. Wt: 256.24 g/mol
InChI Key: FYCOZPGUWKTYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl(pentafluorophenoxy)- is a useful research compound. Its molecular formula is C9H9F5OSi and its molecular weight is 256.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl(pentafluorophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(pentafluorophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9F5OSi

Molecular Weight

256.24 g/mol

IUPAC Name

trimethyl-(2,3,4,5,6-pentafluorophenoxy)silane

InChI

InChI=1S/C9H9F5OSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3

InChI Key

FYCOZPGUWKTYNJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to Example 1, 2.5 mol of boiling trimethylchlorosilane was placed without solvent in a 2-liter reactor which contained, instead of the packed column, a reflux condenser (nitrogen gas flooded, with hydrogen chloride exhaust), and about 2 mol (370 g) of pentafluorophenol (m.p. 39° C.) in molten form was fed into it over a period of 30 minutes. The reactor temperature then rose to about 124° C. As boiling continued the temperature rose to about 160° C. in 90 minutes. Then a distillation was performed at about 300 mbar and 118° C. The yield of trimethylpentafluorophenoxysilane was virtually quantitative.
Quantity
2.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
370 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-Butyllithium (9.75 mL, 22.39 mmol, 2.5 M in hexane) was added dropwise, at 0° C., to a 200 mL hexane solution of C6F5OH (4.08 g, 22.17 mmol). After the addition of n-butyllithium was complete, the reaction mixture was allowed to warm to room temperature. Chlorotrimethylsilane (2.65 g, 24.39 mmol) was added to the reaction at −40° C. After slowly warming to room temperature, the reaction was refluxed for 19 hours. Isolation of the crude product was achieved by ether extraction. The organic was washed with ammonium chloride, water, brine, and dried over sodium sulfate. Solvent was removed in vacuo to yield 4.0 g of crude product. The resulting liquid was purified by vacuum distillation to give 3.4 g (60%) of a colorless liquid. 1H NMR (C6D6): δ 0.081 (br. s).
Quantity
9.75 mL
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.